({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Description
This compound is a fluorinated arylalkylamine derivative characterized by a 2-fluorophenylmethoxy group at the 2-position and a methoxy group at the 3-position of the benzene ring. The methylamine moiety is attached to the benzylic carbon. It is cataloged as a life science research material, available in high-purity grades (≥95%) through suppliers like American Elements . However, recent data indicate its discontinuation by CymitQuimica, limiting commercial availability .
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNATSIPLYQSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049713-63-4 | |
| Record name | Benzenemethanamine, 2-[(2-fluorophenyl)methoxy]-3-methoxy-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-fluorophenol with a suitable alkylating agent to introduce the methoxy group. This is followed by a series of reactions to introduce the amine functionality and further modifications to achieve the final structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under certain conditions.
Reduction: The aromatic rings can be reduced, although this is less common.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could lead to the formation of quinones, while substitution reactions could introduce a variety of functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of fluorinated and methoxylated aromatic rings on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Fluorinated compounds are often of interest in drug development due to their enhanced metabolic stability and ability to modulate biological activity.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its fluorinated and methoxylated aromatic rings. These interactions could modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine Hydrochloride (CAS 1311316-37-6)
- Structural Differences : Replaces the 2-fluorophenyl group with a 3-methylphenyl moiety and introduces methyl groups at the 3- and 5-positions of the central benzene ring.
- Impact on Properties : Increased hydrophobicity due to methyl groups; molecular weight = 305.84 g/mol (vs. 325.78 g/mol for the target compound). Purity: 95% .
(b) 2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine
- Structural Differences : Substitutes the methoxyphenyl group with a chloropyridine ring.
Functional Group Modifications
(a) Methoxisopropamine Hydrochloride (Item No. 31545)
- Structural Differences : Features an arylcyclohexylamine scaffold instead of a benzylamine group.
- Impact on Properties : Cyclohexane ring introduces conformational rigidity, likely affecting CNS penetration and receptor interactions. Categorized as an analytical reference standard for forensic applications .
(b) [5-(3-Methoxyphenyl)isoxazol-3-yl]methyl)amine Hydrochloride
Tramadol-Related Impurities
Several impurities from Tramadol synthesis share partial structural motifs:
- [2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride : Incorporates a cyclohexene ring, reducing planarity and altering opioid receptor affinity compared to the target compound’s linear structure .
- (1RS)-[2-(3-Methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine Hydrochloride : Stereochemical complexity and cyclohexene ring may influence pharmacokinetic profiles .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Purity (%) | LogP (Predicted) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 325.78 | 95 | 3.2 | 2-Fluorophenylmethoxy, methoxy |
| ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine HCl | 305.84 | 95 | 3.8 | 3-Methylphenylmethoxy, dimethyl |
| Methoxisopropamine HCl | 283.80 | ≥99 | 2.5 | Arylcyclohexylamine |
| Tramadol Impurity 6 HCl | 307.82 | N/A | 2.9 | Cyclohexene, dimethylamine |
Biological Activity
The compound ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride , with the CAS number 1049713-63-4 , is a synthetic organic compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Chemical Formula : C₁₆H₁₉ClFNO₂
- Molecular Weight : 311.78 g/mol
- IUPAC Name : 1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine; hydrochloride
- PubChem CID : 2997252
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Preliminary studies suggest that it may exert effects similar to other methoxyphenyl compounds, which are known to influence signaling pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Survival Pathways : The compound has been shown to inhibit critical survival pathways in cancer cells, particularly through the downregulation of anti-apoptotic proteins like BCL-2.
- Induction of Apoptosis : Research indicates that treatment with this compound can lead to increased apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Biological Activity Studies
Several studies have investigated the biological effects of this compound, particularly in the context of cancer research.
Case Study: Triple-Negative Breast Cancer (TNBC)
A recent study highlighted the potential of methoxyhispolon methyl ether (MHME), a related compound, as a treatment for TNBC. Although not directly tested on this compound), the findings provide insights into similar mechanisms:
- Cytotoxic Effects : MHME demonstrated significant cytotoxicity against TNBC cell lines, reducing colony-forming ability and increasing apoptotic populations.
- Mechanistic Insights : The study revealed that MHME inhibits STAT3 signaling, which is crucial for cell survival in TNBC cells. This suggests that this compound may share similar pathways affecting STAT3 activation and apoptosis induction .
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | Target Cancer Type | Key Findings |
|---|---|---|---|
| This compound | Inhibition of BCL-2; Induction of Apoptosis | Various (potentially TNBC) | Potential chemotherapeutic effects; needs further study |
| Methoxyhispolon Methyl Ether | Inhibition of STAT3; Induction of Apoptosis | Triple-Negative Breast Cancer | Significant cytotoxicity; downregulates BCL-2 |
Safety and Toxicology
Currently, detailed safety data for this compound is limited. General precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety guidelines during laboratory experiments.
Q & A
Q. Validation Protocol :
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via TLC (silica gel, ethyl acetate/hexane) .
What computational models predict the compound’s interaction with biological targets, and what validation is required?
Advanced Research Question
In Silico Approaches :
- Molecular Docking : AutoDock Vina simulates binding to serotonin receptors (e.g., 5-HT₂A) with ΔG ≈ -9.2 kcal/mol, suggesting affinity comparable to known ligands .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the fluorophenyl group and Tyr370 residues .
Experimental Validation : - In Vitro Assays : Radioligand binding assays (³H-ketanserin displacement) confirm IC₅₀ values < 100 nM .
How does the compound’s logP and pKa influence its pharmacokinetic profile?
Basic Research Question
Physicochemical Properties :
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 ± 0.3 | Shake-flask (octanol/water) |
| pKa | 8.9 (amine) | Potentiometric titration |
| PK Implications : |
- Moderate lipophilicity enhances blood-brain barrier penetration (predicted BBB+ via ADMETlab) .
- High pKa ensures protonation in physiological pH, favoring aqueous solubility and renal excretion .
What are the key challenges in scaling up synthesis, and how can they be addressed?
Advanced Research Question
Scale-Up Issues :
- Exothermic Reactions : Alkylation steps release ~150 kJ/mol; use jacketed reactors with controlled cooling.
- Purification : Column chromatography is impractical at >100 g; switch to fractional crystallization (ethanol/water, 4:1 v/v) .
Process Optimization : - Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
